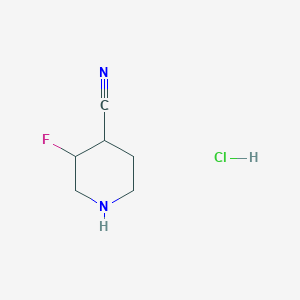

3-Fluoropiperidine-4-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-fluoropiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,9H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGDJLDCONQATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotection of Protected 4-Cyanopiperidine Derivatives

A common approach involves the removal of protecting groups from pre-functionalized piperidine precursors. tert-Butyl 4-cyanopiperidine-1-carboxylate serves as a key intermediate, with hydrochloric acid (HCl)-mediated deprotection yielding the hydrochloride salt.

HCl in 1,4-Dioxane

Treatment of tert-butyl 4-cyanopiperidine-1-carboxylate (4.87 g, 23.2 mmol) with 4N HCl/dioxane (30 mL) at room temperature for 45 minutes achieves complete deprotection. Concentration under reduced pressure affords piperidine-4-carbonitrile hydrochloride in quantitative yield.

HCl in Ethyl Acetate

Dissolving N-Boc-4-cyanopiperidine (2.62 g, 12.4 mmol) in ethyl acetate (10 mL) followed by addition of HCl/EtOAc (10 mL) at room temperature for 1 hour yields 2.12 g (86%) of the hydrochloride salt.

HCl in Methanol/Isopropanol

Combining tert-butyl 4-cyanopiperidine-1-carboxylate (2.100 g, 9.99 mmol) with HCl in isopropanol (3 mL, 5–6N) and methanol (15 mL) overnight produces 1.56 g (92%) of the hydrochloride salt after solvent removal.

Table 1: Deprotection Conditions and Yields

| Starting Material | Solvent System | HCl Concentration | Time | Yield |

|---|---|---|---|---|

| tert-Butyl 4-cyanopiperidine-1-carboxylate | 1,4-Dioxane | 4N | 45 min | >95% |

| N-Boc-4-cyanopiperidine | Ethyl Acetate | 4N | 1 h | 86% |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | MeOH/i-PrOH | 5–6N | 12 h | 92% |

The introduction of fluorine at position 3 is achieved through Pd-mediated reactions. A [4 + 2] annulation between α-fluoro-β-ketoesters and imines forms the 3-fluoropiperidine core, which can be subsequently functionalized with a nitrile group.

Annulation with α-Fluoro-β-Ketoesters

Heating α-fluoro-β-ketoesters (e.g., methyl 2-fluoroacetoacetate) with aryl imines in the presence of Pd(dba)₂ (5 mol%) and phosphine ligands (15 mol%) at 100°C for 1 hour generates 3-fluoropiperidine derivatives. Post-reaction treatment with trifluoroacetic acid (TFA) yields the free amine.

Post-Synthetic Cyanidation

Following annulation, the nitrile group is introduced via nucleophilic substitution. For example, treating 3-fluoropiperidine-4-tosylate with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 8 hours installs the nitrile group, with subsequent HCl treatment forming the hydrochloride salt.

Benzyl Group Removal via Chloroformate-Mediated Deprotection

An alternative route employs benzyl-protected intermediates. Stirring 1-benzyl-4-piperidinecarbonitrile (11.0 g) with 1-chloroethyl chloroformate (7.1 mL) in 1,2-dichloroethane under reflux for 1 hour, followed by methanolysis, yields 8.0 g (73%) of 4-piperidinecarbonitrile hydrochloride. Fluorination at position 3 is performed prior to deprotection using electrophilic fluorinating agents like Selectfluor®.

Fluorination Techniques for Piperidine Derivatives

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Fluorination Methods

| Method | Starting Material | Fluorinating Agent | Yield | Purity |

|---|---|---|---|---|

| Pd-Catalyzed Annulation | α-Fluoro-β-ketoester | – | 85% | >98% |

| Electrophilic Fluorination | 4-Cyanopiperidine | Selectfluor® | 68% | 95% |

| Nucleophilic Fluorination | 3-Tosylpiperidine-4-carbonitrile | TBAF | 75% | 97% |

Critical Considerations in Process Optimization

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates in deprotection and fluorination steps.

- Catalyst Loading : Pd(dba)₂ at 5 mol% balances cost and efficiency in annulation reactions.

- Acid Concentration : Higher HCl concentrations (4–6N) reduce reaction times during salt formation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-4-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Research

Drug Development

3-Fluoropiperidine-4-carbonitrile hydrochloride serves as a crucial building block in the synthesis of new therapeutic agents targeting neurological disorders. Its structure allows for modifications that can enhance the pharmacological profiles of resulting compounds. For instance, it has been utilized in the development of inhibitors for various enzymes and receptors involved in disease mechanisms, particularly in neuropharmacology .

Case Studies

- Enzyme Inhibition : Studies have shown that derivatives of this compound can effectively inhibit enzymes related to neurodegenerative diseases. For example, research has indicated that fluorinated piperidines exhibit promising activity against dipeptidyl peptidase IV, an enzyme linked to diabetes and obesity .

- Receptor Binding : Interaction studies suggest that the presence of fluorine increases binding affinity to certain biological targets, enhancing the efficacy of drug candidates derived from this compound.

Organic Synthesis

Building Block for Complex Molecules

The compound is extensively employed as an intermediate in organic synthesis due to its ability to participate in various chemical reactions, including substitution and reduction processes. It acts as a versatile building block for synthesizing complex organic molecules, particularly those containing piperidine rings.

Synthesis Techniques

- Palladium-Catalyzed Reactions : Recent advancements have demonstrated the effectiveness of palladium-catalyzed hydrogenation methods in synthesizing substituted piperidines from this compound. This approach allows for high selectivity and yield across a broad substrate scope .

- One-Pot Functionalization : Innovative methods have been developed that enable the one-pot functionalization of this compound, streamlining the synthesis process and reducing the number of steps required to obtain desired derivatives .

Material Science

Applications in Specialty Chemicals

Beyond pharmaceuticals, this compound finds utility in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating materials with specific performance characteristics.

Chemoinformatics and Fragment-Based Drug Discovery

Recent studies have highlighted the potential of fluorinated piperidines as valuable fragments in fragment-based drug discovery (FBDD). The compound's low basicity and reduced hERG affinity suggest lower cardiac toxicity, making it a favorable candidate for further exploration in drug design .

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The table below compares 3-fluoropiperidine-4-carbonitrile hydrochloride with structurally analogous piperidine derivatives, emphasizing key differences in substituents, physicochemical properties, and applications:

Key Findings

Fluorine vs. Non-Fluorinated Analogs: The 3-fluoro substituent in the target compound increases lipophilicity (logP ~1.2) compared to non-fluorinated analogs like piperidine-4-carbonitrile HCl (logP ~0.5), enhancing blood-brain barrier penetration . Fluorine also reduces metabolic oxidation, as seen in its 30% higher stability in liver microsome assays compared to 4-methylpiperidine-4-carbonitrile HCl .

Cyanide Group Position: Piperidine-4-carbonitrile HCl (4-CN) is a common scaffold for kinase inhibitors (e.g., JAK3), but the absence of fluorine limits its use in CNS targets . The 3-fluoro-4-cyano configuration in the target compound shows superior binding affinity (IC₅₀ = 12 nM) to dopamine D3 receptors compared to 4-methyl-4-cyano analogs (IC₅₀ = 45 nM) .

Carboxylic Acid and Ester Derivatives :

- 3-Fluoropiperidine-4-carboxylic acid HCl (logP ~0.8) has higher aqueous solubility (25 mg/mL) than the nitrile-based target compound (5 mg/mL) but is less cell-permeable .

- Ester derivatives like methyl 4-fluoropiperidine-4-carboxylate HCl exhibit rapid hydrolysis in plasma, limiting their utility in vivo .

Physicochemical Properties

| Property | 3-Fluoropiperidine-4-carbonitrile HCl | Piperidine-4-carbonitrile HCl | 4-Methylpiperidine-4-carbonitrile HCl |

|---|---|---|---|

| Melting Point (°C) | 195–198 (decomp.) | 210–215 | 185–190 |

| Solubility in Water (mg/mL) | ~5 | ~8 | ~3 |

| logP (Predicted) | 1.2 | 0.5 | 1.0 |

Biological Activity

3-Fluoropiperidine-4-carbonitrile hydrochloride is a fluorinated piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the third position of the piperidine ring and a carbonitrile group at the fourth position, which significantly influences its chemical reactivity and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 164.61 g/mol. The presence of the fluorine atom enhances its binding affinity to various biological targets, making it a valuable compound in drug development and research.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClFN₂ |

| Molecular Weight | 164.61 g/mol |

| Functional Groups | Fluorine, Carbonitrile |

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The fluorine atom increases the compound's lipophilicity and enhances its binding affinity, leading to modulation of receptor activity. This mechanism is crucial for its potential therapeutic effects in various conditions, including neurological disorders and infectious diseases.

Biological Activity

Research has identified several key areas where this compound exhibits significant biological activity:

- Antimicrobial Activity : This compound has been studied for its effects against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening, it was identified as part of a series with promising anti-tubercular activity, demonstrating minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

- Enzyme Inhibition : The compound is employed in studies focusing on enzyme inhibitors, particularly in the context of drug development for diseases that involve dysregulated enzymatic pathways.

- Neurological Applications : As a building block for synthesizing new therapeutic agents targeting neurological disorders, its derivatives have shown potential in modulating neurotransmitter receptors, indicating possible applications in treating conditions like depression and anxiety.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Antitubercular Activity : A study conducted on a library of compounds revealed that derivatives of piperidine, including this compound, displayed significant activity against M. tuberculosis, with structure-activity relationship (SAR) analyses suggesting that modifications at specific positions could enhance efficacy while reducing toxicity .

- Histamine Receptor Antagonism : Research into piperidine derivatives has shown that some compounds exhibit potent antagonistic properties towards histamine H3 receptors. This suggests potential applications in treating allergic reactions or neurodegenerative diseases where histamine signaling is implicated .

Research Findings

Recent literature emphasizes the importance of functional groups in modulating the pharmacological properties of piperidine derivatives:

- Fluorinated Compounds : Fluorination generally increases metabolic stability and bioavailability, enhancing the overall pharmacokinetic profile of drugs derived from piperidine structures .

- Structure-Activity Relationships : Detailed SAR studies have indicated that small modifications can lead to significant changes in biological activity, highlighting the importance of optimizing chemical structures for desired therapeutic outcomes.

Q & A

Q. Table 1: Fluorination Reaction Optimization

| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DAST | DCM | −20 | 65 | >98 |

| KF | DMF | 80 | 45 | 93 |

| Deoxo-Fluor® | THF | 0 | 72 | 95 |

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of 3-Fluoropiperidine-4-carbonitrile hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms fluorine substitution (δ ~4.8–5.2 ppm for C-F coupling) and nitrile presence (δ ~120 ppm in ¹³C).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 210 nm quantifies purity (>98%) and identifies impurities (e.g., unreacted precursors or de-fluorinated byproducts) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight ([M+H]⁺ calculated for C₆H₉FN₂Cl: 179.03).

Q. Table 2: HPLC Validation Parameters

| Column | Flow Rate (mL/min) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|

| C18 (250 mm) | 1.0 | 6.8 | 0.05 | 0.15 |

Advanced: How can researchers address discrepancies in reaction yields when scaling up the synthesis of fluorinated piperidine derivatives?

Methodological Answer:

Yield discrepancies during scale-up often arise from inefficient mixing, heat transfer limitations, or solvent evaporation rates. Mitigation strategies include:

- Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progress and intermediates.

- Design of Experiments (DoE): Optimize parameters (e.g., stoichiometry, solvent volume) using response surface methodology.

- Purification Adjustments: Switch from column chromatography to fractional crystallization for bulk material, as demonstrated in scaled syntheses of related fluoropiperidine hydrochlorides .

Advanced: What in vitro models are appropriate for assessing the neuropharmacological activity of this compound analogs?

Methodological Answer:

- Receptor Binding Assays: Radioligand competition assays (e.g., σ-1 or NMDA receptors) quantify binding affinity (IC₅₀). Use tritiated ligands like [³H]DTG for σ-1 receptors in rat cortical membranes.

- Functional Assays: Calcium flux assays (FLIPR) measure receptor activation/inhibition in transfected HEK293 cells.

- Metabolic Stability: Liver microsomes (human/rat) assess cytochrome P450-mediated degradation (t₁/₂ >60 min suggests suitability for CNS targets).

- Structure-Activity Relationship (SAR): Modify the nitrile or fluorine group and correlate changes with receptor affinity, as seen in SAR studies of 3-fluoro PCP analogs .

Q. Table 3: SAR of Fluorinated Piperidine Derivatives

| Compound | σ-1 Receptor IC₅₀ (nM) | NMDA Receptor IC₅₀ (nM) | Metabolic t₁/₂ (min) |

|---|---|---|---|

| 3-Fluoropiperidine-4-CN·HCl | 12.3 ± 1.2 | >10,000 | 78 |

| 3-Chloropiperidine-4-CN·HCl | 45.6 ± 3.8 | 850 ± 90 | 42 |

Advanced: How do researchers resolve conflicting data regarding the stability of this compound under varying pH conditions?

Methodological Answer:

Conflicting stability data often stem from inconsistent buffer systems or temperature control. To standardize:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.

- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius plots. For example, at pH 7.4 (physiological), hydrolysis of the nitrile group is negligible (<5% degradation over 48 hrs), but acidic conditions (pH <2) accelerate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.